molecular formula C25H22ClN5O2S B11426780 N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11426780
M. Wt: 492.0 g/mol
InChI Key: NUBYKBDRHAAZMB-UHFFFAOYSA-N
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Description

N-BENZYL-7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex heterocyclic compound that belongs to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and various substituents such as benzyl, chloro, ethylbenzenesulfonyl, and methyl groups

Preparation Methods

The synthesis of N-BENZYL-7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: The triazole ring can be synthesized using a variety of methods, including the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions.

    Introduction of the Quinazoline Moiety: The quinazoline ring can be introduced through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-BENZYL-7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

N-BENZYL-7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-BENZYL-7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the inhibition or activation of the target, resulting in the modulation of specific biological pathways.

Comparison with Similar Compounds

N-BENZYL-7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:

    Triazolopyrimidines: These compounds share the triazole ring but have a pyrimidine ring instead of a quinazoline ring. They exhibit different chemical and biological properties.

    Triazoloquinazolines: Compounds with different substituents on the triazoloquinazoline core can have varying biological activities and chemical reactivities.

    Azoles: Other azole derivatives, such as imidazoles and pyrazoles, have different ring structures and substituents, leading to distinct properties and applications.

The uniqueness of N-BENZYL-7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

N-benzyl-7-chloro-3-(4-ethylphenyl)sulfonyl-N-methyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C25H22ClN5O2S/c1-3-17-9-12-20(13-10-17)34(32,33)25-24-27-23(30(2)16-18-7-5-4-6-8-18)21-15-19(26)11-14-22(21)31(24)29-28-25/h4-15H,3,16H2,1-2H3

InChI Key

NUBYKBDRHAAZMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N(C)CC5=CC=CC=C5

Origin of Product

United States

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